5,6-Diethyl-3-hydroxypyrazine-2-carboxamide

描述

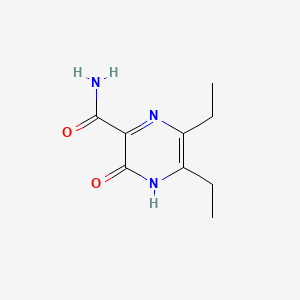

5,6-Diethyl-3-hydroxypyrazine-2-carboxamide is a chemical compound with the molecular formula C9H13N3O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its pyrazine ring structure, which is substituted with ethyl groups at positions 5 and 6, a hydroxyl group at position 3, and a carboxamide group at position 2.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 2-aminopyrazine.

Chlorination: The pyrazine ring undergoes regioselective chlorination.

Bromination: Bromination of the chlorinated intermediate.

Cyanation: Palladium-catalyzed cyanation to introduce the nitrile group.

Diazotization/Chlorination: Sandmeyer diazotization followed by chlorination.

Nucleophilic Fluorination: Introduction of the fluorine atom.

Nitrile Hydration: Conversion of the nitrile group to the corresponding amide.

Hydroxyl Substitution: Introduction of the hydroxyl group to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Key steps include the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions

5,6-Diethyl-3-hydroxypyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and aryl halides are used under conditions such as Friedel-Crafts alkylation or acylation.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazine derivatives.

科学研究应用

Antiviral Properties

5,6-Diethyl-3-hydroxypyrazine-2-carboxamide has been investigated for its antiviral activity against several RNA viruses. Its mechanism of action involves the inhibition of viral RNA polymerases, making it a candidate for treating viral infections such as influenza and potentially COVID-19.

Case Studies and Research Findings

- Favipiravir (T-705) Analogs : Research indicates that derivatives of 3-hydroxypyrazine-2-carboxamide, including this compound, exhibit broad-spectrum antiviral activity. These compounds inhibit the RNA-dependent RNA polymerase, crucial for viral replication .

- In Vitro Studies : In vitro studies have shown that these compounds can effectively inhibit the replication of various RNA viruses, including Zika virus and West Nile virus . The structural similarity to known antiviral agents like favipiravir enhances their potential as therapeutic agents.

Therapeutic Applications

The compound is being explored for its potential therapeutic applications beyond antiviral activity. Its unique chemical structure allows it to interact with biological systems in potentially beneficial ways.

Therapeutic Insights

- Cancer Research : Some studies suggest that pyrazine derivatives may have anti-cancer properties due to their ability to interfere with cellular metabolism and proliferation pathways .

- Combination Therapies : There is ongoing research into using this compound in combination with other antiviral agents to enhance efficacy against resistant viral strains .

Agricultural Applications

In addition to medicinal uses, this compound has potential applications in agriculture as a fungicide or pesticide due to its chemical properties.

Fungicidal Activity

- Research Findings : Preliminary studies indicate that this compound may possess fungicidal properties against certain plant pathogens. Its effectiveness stems from its ability to disrupt fungal cellular processes .

Material Science Applications

The compound's unique properties also make it a candidate for use in developing new materials.

Material Development

- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the material's resistance to degradation or improve its mechanical properties .

Data Table: Summary of Applications

作用机制

The mechanism of action of 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Similar Compounds

3-Hydroxypyrazine-2-carboxamide: A structural analogue with similar biological activities.

6-Fluoro-3-hydroxypyrazine-2-carboxamide: Known for its antiviral properties.

3,6-Dichloropyrazine-2-carbonitrile: An intermediate in the synthesis of related compounds.

Uniqueness

5,6-Diethyl-3-hydroxypyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

5,6-Diethyl-3-hydroxypyrazine-2-carboxamide is a compound of interest due to its diverse biological activities and potential applications in pharmaceuticals and biochemistry. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 154.17 g/mol

- CAS Number : 55321-99-8

- Melting Point : Approximately 270°C

- Boiling Point : Approximately 640.8°C at 760 mmHg

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its structure allows it to modulate biological pathways effectively. While specific targets for this compound are still under investigation, it is known to exhibit effects on metabolic processes in microorganisms and may influence pathways related to cell signaling and enzyme activity.

Antimicrobial Activity

Research has shown that derivatives of pyrazine compounds, including this compound, can possess significant antimicrobial properties. For instance:

- Mycobacterial Activity : Some studies indicate that related compounds exhibit antimycobacterial activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) in the range of 6.25 µg/mL . The potential for this compound to exhibit similar activity warrants further exploration.

Antiviral Potential

The compound has been studied for its antiviral properties, particularly as a structural analogue in the synthesis of antiviral agents like favipiravir. This connection suggests that this compound may have mechanisms that inhibit viral replication through interference with viral polymerases .

Case Studies and Research Findings

- Microbial Metabolism : A study highlighted the degradation pathways of pyrazine derivatives by various bacterial strains. Specifically, Pseudomonas putida metabolizes pyrazines effectively, which could be relevant for understanding the environmental impact and biotransformation of this compound .

- Synthesis and Evaluation : Research on substituted pyrazines has demonstrated their potential in drug development. For example, compounds with structural similarities were tested for their activity against various pathogens, leading to promising results in terms of efficacy against resistant strains .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

5,6-diethyl-2-oxo-1H-pyrazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-3-5-6(4-2)12-9(14)7(11-5)8(10)13/h3-4H2,1-2H3,(H2,10,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBXVGJTOKRBGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C(=O)N1)C(=O)N)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855986 | |

| Record name | 5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181284-16-2 | |

| Record name | 5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。